N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a sulfonamide-containing heterocyclic compound featuring a furan-2-carboxamide core substituted with a pyrrolidine-sulfonyl group and a 4-methylpyrimidin-2-yl sulfamoylphenyl moiety. The compound’s design integrates dual sulfonamide groups, which may enhance binding affinity or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6S2/c1-14-10-11-21-20(22-14)24-32(27,28)16-6-4-15(5-7-16)23-19(26)17-8-9-18(31-17)33(29,30)25-12-2-3-13-25/h4-11H,2-3,12-13H2,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGNZZGWVDWYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carboxamide core, followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The final steps involve the sulfonation of the phenyl ring and the attachment of the 4-methylpyrimidin-2-yl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
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Sulfamoyl group (-SO₂-NR₂) : Susceptible to hydrolysis under acidic or basic conditions.
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Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation).
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Carboxamide (-CONH-) : May undergo hydrolysis, condensation, or nucleophilic substitution.
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Pyrimidine ring : Can participate in hydrogen bonding or act as a directing group in substitution reactions.
Hydrolysis of Sulfamoyl Group
The sulfamoyl group in analogous pyrimidine derivatives undergoes hydrolysis in acidic or alkaline media to yield sulfonic acids or amines . For example:
Conditions :
Electrophilic Aromatic Substitution on Furan
The electron-rich furan ring may undergo electrophilic substitution. For instance, nitration or halogenation at the 3- or 4-position (relative to the carboxamide) :
Conditions :
Carboxamide Reactivity
The carboxamide group can hydrolyze to carboxylic acid under strong acidic/basic conditions or participate in condensation reactions (e.g., with amines) :
Conditions :
Synthetic Pathways for Analogous Compounds
While direct synthesis routes for this compound are undocumented, structurally related molecules (e.g., 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide ) are synthesized via:
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Sulfamoylation : Coupling 4-aminophenyl sulfonamide with pyrimidine derivatives using SOCl₂ or sulfonyl chlorides .
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Furan Functionalization : Introducing substituents via palladium-catalyzed cross-coupling or Wittig reactions .
Comparative Reaction Data for Pyrimidine-Sulfamoyl Derivatives
Research Gaps and Recommendations
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Experimental Validation : No kinetic or thermodynamic data exist for this compound’s reactions. Priority studies should include hydrolysis kinetics and catalytic hydrogenation of the furan ring.
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Biological Activity : Sulfamoyl-pyrrolidine derivatives often exhibit enzyme inhibition (e.g., carbonic anhydrase) , suggesting potential pharmacological profiling.
Scientific Research Applications
The compound's applications span across several domains of scientific research:
Medicinal Chemistry
Research indicates that this compound exhibits potential as an anticancer agent due to its ability to inhibit tumor growth and angiogenesis. The mechanism of action involves interaction with specific molecular targets such as DNA, which can alter replication processes and inhibit cancer cell proliferation.
Studies have suggested that the compound may possess anti-inflammatory and antimicrobial properties , making it a subject of interest for developing new therapeutic agents. Its ability to interact with various biological pathways suggests potential applications in treating diseases related to inflammation and infection.
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation reactions, facilitating the synthesis of derivatives with enhanced properties.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound exhibited promising results in reducing inflammatory markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for managing chronic inflammatory diseases.
Industrial Applications
The unique properties of this compound also make it valuable in industrial applications:
Pharmaceutical Development
Due to its biological activities, this compound is being explored for use in pharmaceutical formulations targeting cancer and inflammatory diseases.
Material Science
The compound's chemical stability and reactivity can be harnessed in developing new materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes, while the furan and pyrrolidine moieties may interact with other biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The furan-2-carboxamide core in the target compound distinguishes it from pyrazole, pyrimidine, and benzofuran-based analogs. For example:
- Pyrazole-sulfonamides (e.g., compound 9 in ) feature a pyrazole ring linked to a pyridin-2-yl sulfamoylphenyl group. These compounds exhibit moderate melting points (245–247°C) and are synthesized via condensation reactions using ethanol and piperidine .
- Benzofuran-carboxamides () incorporate a benzofuran core with a chloropyrimidine-sulfanyl group, showing enhanced steric bulk compared to the target compound’s furan system .
Table 1: Heterocyclic Core Comparison
Sulfonamide and Acyl Group Variations
The 4-methylpyrimidin-2-yl sulfamoyl group in the target compound is structurally analogous to sulfamoylphenyl derivatives in other studies but differs in acyl substituents:
- Compound 7 (): Features a (4-methylpyrimidin-2-yl)sulfamoylphenyl group linked to a propanamide tail with a methoxynaphthalene moiety.
- Naphthalene-based sulfonamides (): Include acetamide-linked sulfamoylphenyl groups with tetrahydronaphthalene or naphthalene substituents, synthesized via copper-catalyzed reactions. These compounds prioritize aromatic stacking interactions .
Table 2: Sulfonamide Group Comparison
Substituent Effects on Physicochemical Properties
- Pyrrolidine-sulfonyl vs. Pyridine-sulfonyl : The target compound’s pyrrolidine-sulfonyl group may improve solubility compared to pyridine-sulfonyl derivatives (e.g., compound 9 in ) due to pyrrolidine’s aliphatic nature .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a furan ring and multiple functional groups that enhance its biological interactions. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety mimics natural substrates, allowing it to bind to enzymes involved in metabolic pathways. This inhibition can lead to various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits potential as an antibacterial agent by inhibiting bacterial growth through interference with folic acid synthesis.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are involved in neurotransmission and metabolic processes, respectively.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on related compounds showed that derivatives with similar structures displayed significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The findings suggest that modifications in the sulfonamide structure can enhance efficacy against resistant strains .
- Enzyme Inhibition Studies : Research indicated that compounds with the pyrimidinylsulfamoyl group exhibited strong inhibition of acetylcholinesterase, making them promising candidates for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Research : Investigations into the anticancer potential of furan derivatives have revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Q & A
Q. Basic
- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.
- Co-solvent systems : Use Cremophor EL/PEG 400 (1:4) for intravenous formulations, as validated for sulfonamide-containing drugs .
- Amorphous dispersion : Spray-dry with HPMCAS to enhance bioavailability .
How can metabolic stability be assessed preclinically?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess covalent adduct formation .
What methods validate target engagement in cellular models?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
- Photoaffinity labeling : Incorporate a diazirine tag into the furan carboxamide for UV-crosslinking and pull-down/MS identification .
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins DiscoverX) to confirm selectivity .
How are stability studies designed for long-term storage?
Q. Basic
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic cleavage of sulfonamide via HPLC.
- Light sensitivity : Use amber vials if UV-Vis shows λmax < 300 nm (common for pyrimidines) .
- Lyophilization : Stabilize as a lyophilized powder with trehalose (5% w/v) for prolonged shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
